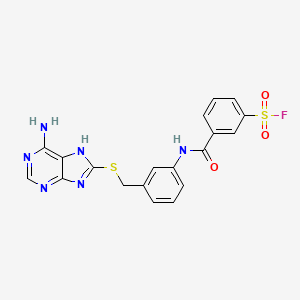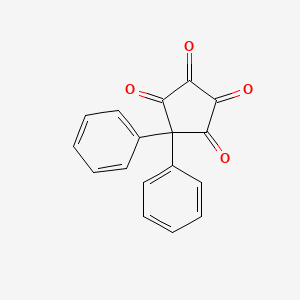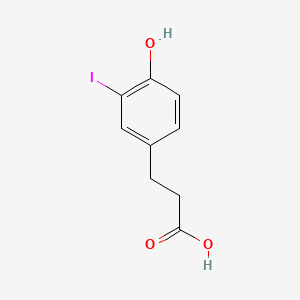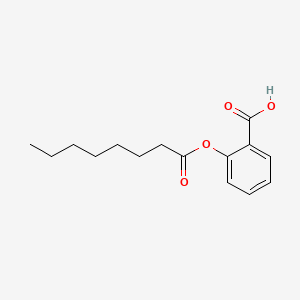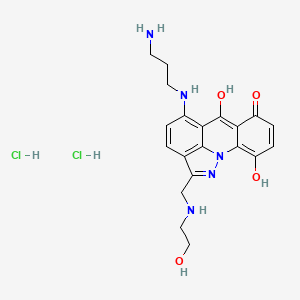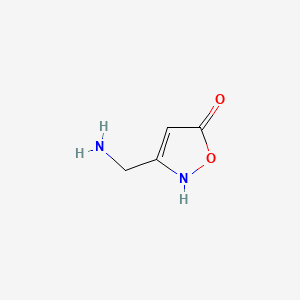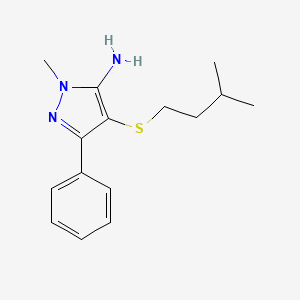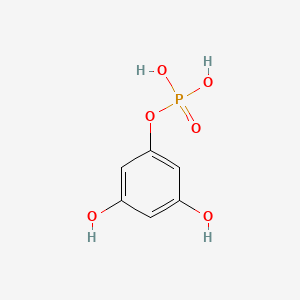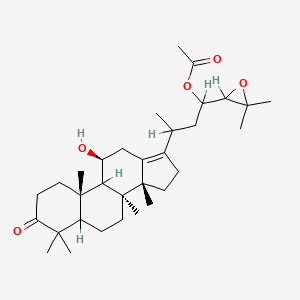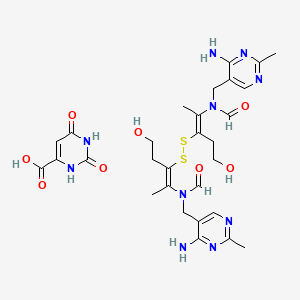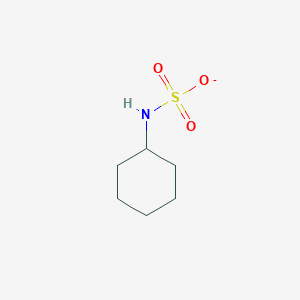
Cyclohexylsulfamate
Übersicht
Beschreibung
Cyclohexylsulfamate is an organic sulfamate oxoanion that is the conjugate base of cyclohexylsulfamic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a cyclohexylsulfamic acid.
Wissenschaftliche Forschungsanwendungen
1. Food Industry Applications
Sodium N-cyclohexylsulfamate, also known as sodium cyclamate, is extensively used in the food manufacturing industry. Its application status and detection methods in food have been a significant focus of research. For instance, Niu Lie-qi (2015) highlighted the importance of accurate detection and effective control of sodium N-cyclohexylsulfamate in food, considering its potential health hazards with excessive intake (Niu Lie-qi, 2015).
2. Chemical Properties in Aqueous Solutions
Research on cyclohexylsulfamates has explored their chemical properties in aqueous solutions. Studies by Rudan-Tasič and Klofutar (2004) and Klofutar et al. (2006) examined the volumetric properties of cyclohexylsulfamates in aqueous solutions, focusing on their structural interactions, such as ion-ion and ion-solvent interactions (Rudan-Tasič & Klofutar, 2004); (Klofutar & Rudan-Tasič, 2006).
3. Conductometric Studies
There have been conductometric studies involving cyclohexylsulfamates. Bešter-Rogač, Klofutar, and Rudan-Tasič (2010) conducted a conductometric study of symmetrical tetraalkylammonium cyclohexylsulfamates to explore the ion-pairing process of hydrophobic ions (Bešter-Rogač et al., 2010).
4. Nanofiltration Membrane Fabrication
Gui-E Chen et al. (2015) focused on the fabrication and characterization of a novel nanofiltration membrane by using sodium N-cyclohexylsulfamate (SCHS). Their study demonstrated how SCHS could enhance the water flux and salt rejection in the fabrication of thin-film composite polyamide membranes (Gui-E Chen et al., 2015).
5. Sensory Interaction Studies
Laffort, Walsh, and Spillane (2002) utilized cyclohexylsulfamate in their studies on sensory interactions, particularly focusing on the sweetness perception in binary mixtures. Their research provided insights into sweet taste suppression, synergism, or pure additivity using sodium cyclohexylsulfamate (Laffort et al., 2002).
Eigenschaften
Produktname |
Cyclohexylsulfamate |
|---|---|
Molekularformel |
C6H12NO3S- |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-cyclohexylsulfamate |
InChI |
InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)/p-1 |
InChI-Schlüssel |
HCAJEUSONLESMK-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
![1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea](/img/structure/B1226920.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)
![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)
